molecular formula C13H19NO3S B5342458 N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide

N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide

Cat. No. B5342458
M. Wt: 269.36 g/mol
InChI Key: LLASUWUADVXHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide, also known as MSPPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. MSPPO has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating the endocannabinoid system and related pathways.

Mechanism of Action

N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide works by binding to the active site of FAAH, inhibiting its enzymatic activity. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and activate downstream signaling pathways. The mechanism of action of this compound is well understood and has been extensively characterized in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It increases the levels of endocannabinoids, which can lead to analgesia, reduced inflammation, and improved mood. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. In addition, this compound has been shown to have anti-cancer effects, inhibiting the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the endocannabinoid system and related pathways. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations as well. It is a highly reactive compound and can form adducts with proteins and other biomolecules, which can complicate data interpretation. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the role of endocannabinoids and related pathways in various disease states, including pain, inflammation, and cancer. Finally, the use of this compound in combination with other drugs or therapies may lead to improved treatment outcomes in a variety of conditions.

Synthesis Methods

The synthesis of N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide involves several steps, including the reaction of 4-bromobenzylmagnesium chloride with methylsulfonyl chloride to form 4-(methylsulfonyl)phenyl)propylmagnesium chloride. This intermediate is then reacted with propanoyl chloride to yield this compound. The overall process is a multi-step synthesis that requires careful control of reaction conditions and purification steps to obtain a high-quality product.

Scientific Research Applications

N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been used extensively in scientific research to investigate the endocannabinoid system and related pathways. It has been shown to be a potent and selective inhibitor of FAAH, which is responsible for the breakdown of several endocannabinoids, including anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, leading to a variety of physiological effects.

properties

IUPAC Name

N-[1-(4-methylsulfonylphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-12(14-13(15)5-2)10-6-8-11(9-7-10)18(3,16)17/h6-9,12H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLASUWUADVXHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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